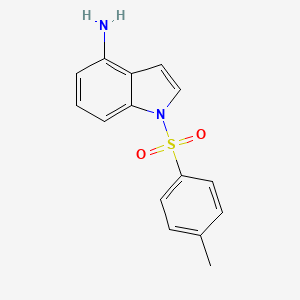

Tosyl-1H-indol-4-amine

Description

Significance of the Indole (B1671886) Scaffold in Chemical Research

The indole nucleus is a fundamental structural motif found in a vast array of natural products, alkaloids, and synthetic compounds with significant biological activities. nih.govbohrium.comeurekaselect.com Its presence in the essential amino acid tryptophan underscores its biological importance. bohrium.comeurekaselect.com The versatility of the indole scaffold allows for the introduction of various substituents, which can significantly modulate the biological and chemical properties of the resulting molecules. mdpi.com This has led to the development of numerous indole-based drugs with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. bohrium.commdpi.comijpsr.com The indole ring system is considered a "privileged structure" in drug discovery, meaning it can interact with multiple biological targets. eurekaselect.com

Role of the Tosyl Group in Organic Synthesis and Indole Chemistry

The tosyl group, an abbreviation for p-toluenesulfonyl group, is a widely used functional group in organic synthesis. wikipedia.orghandwiki.org It is typically derived from tosyl chloride. wikipedia.orghandwiki.org In the context of indole chemistry, the tosyl group serves several important functions.

One of its primary roles is as a protecting group for the indole nitrogen. wikipedia.orghandwiki.org The resulting sulfonamide is stable under many reaction conditions, allowing for chemical modifications at other positions of the indole ring without affecting the nitrogen. handwiki.org The tosyl group can later be removed under specific reductive or strongly acidic conditions. handwiki.org

Furthermore, the tosyl group acts as an activating group . Its strong electron-withdrawing nature can influence the reactivity of the indole ring, making adjacent positions more susceptible to nucleophilic attack. fiveable.me This property is valuable in directing the course of chemical reactions. The tosyl group can also function as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of other functional groups. fiveable.meresearchgate.netvedantu.com For instance, the conversion of an alcohol to a tosylate enhances its ability to be displaced by a nucleophile. wikipedia.orgfiveable.me

Overview of 1H-Indol-4-amine Derivatives in Chemical Literature

1H-Indol-4-amine and its derivatives are important building blocks in the synthesis of various biologically active compounds. The amino group at the 4-position of the indole ring provides a key site for further functionalization, allowing for the construction of diverse molecular architectures. For example, derivatives of 1H-indol-4-amine have been investigated for their potential as anticancer and neuroprotective agents. ontosight.ai The synthesis of various substituted 1H-indol-4-amine derivatives is a topic of ongoing research, with numerous methods being developed to create libraries of these compounds for biological screening. acs.org The strategic placement of substituents on the indole core, including at the 4-amino position, is crucial for tuning the pharmacological properties of the resulting molecules. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVICWDTCODJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Tosyl 1h Indol 4 Amine

Reactions Involving the Amine Moiety at Position 4

The primary amine at the C4 position of the indole (B1671886) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents through alkylation, acylation, and various coupling methodologies.

N-Alkylation and Acylation Reactions

The nucleophilicity of the 4-amino group allows for standard N-alkylation and N-acylation reactions. While direct alkylation can be achieved with alkyl halides, more controlled methods are often preferred to avoid potential side reactions at the indole nitrogen, although the tosyl group provides significant steric and electronic protection.

N-acylation of the 4-amino group is a common transformation. For instance, acylation can be achieved using acylating agents like acyl chlorides or anhydrides. A notable method involves the use of thioesters as the acyl source, which offers high chemoselectivity for N-acylation over C-acylation of the indole ring. This reaction is typically performed at elevated temperatures in a solvent like xylene, with a base such as cesium carbonate facilitating the process.

| Reagent Type | Example Reagent | Base | Solvent | Temperature | Outcome |

| Thioester | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | N-acylated product |

This table is illustrative of general N-acylation conditions for indoles using thioesters and can be adapted for Tosyl-1H-indol-4-amine.

Coupling Reactions

The 4-amino group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an amine and an aryl halide or triflate. In the context of this compound, this reaction would typically involve coupling the amine with an aryl halide (Ar-X) to yield a 4-(diarylamino)indole derivative. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved through several "generations," with modern bulky, electron-rich phosphine ligands allowing for the coupling of a wide range of substrates under milder conditions.

Suzuki-Miyaura coupling reactions can be employed to form a C-C bond at the 4-position. While this reaction typically couples an organoboron compound with a halide, variations exist. For the 4-amino group, a common strategy involves its conversion into a more suitable coupling partner, such as a halide or triflate, through diazotization followed by a Sandmeyer-type reaction. Once converted to 4-halo-1-tosylindole, it can readily participate in Suzuki coupling with various boronic acids to introduce new aryl or vinyl substituents at the C4 position.

| Coupling Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Typical Product |

| Buchwald-Hartwig | This compound | Aryl Halide (Ar-X) | Pd₂(dba)₃ / Phosphine Ligand | NaOtBu or Cs₂CO₃ | N,N-Diaryl-N-(1-tosyl-1H-indol-4-yl)amine |

| Suzuki-Miyaura | 4-Bromo-1-tosylindole | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃ or K₃PO₄ | 4-Aryl-1-tosylindole |

This table summarizes the general components for Buchwald-Hartwig and Suzuki-Miyaura coupling reactions as they would apply to the this compound scaffold.

Reactions Involving the Indole Ring System

The indole nucleus itself is a rich platform for functionalization, with the tosyl group modulating its reactivity.

Functionalization at C-2 and C-3 Positions

The C3 position of indole is inherently the most nucleophilic and prone to electrophilic attack. However, the N-tosyl group, being strongly electron-withdrawing, decreases the nucleophilicity of the ring and facilitates deprotonation at the C2 position with a strong base like butyllithium (B86547) (BuLi). This C2-lithiation creates a potent nucleophile that can react with various electrophiles, enabling regioselective functionalization at the C2 position.

A developed method for regioselective sulfenylation at the C2 position of N-tosylindoles involves this C2-lithiation followed by reaction with electrophilic sulfenylating reagents like S-alkyl or S-aryl phosphorodithioates. This approach allows for the synthesis of various 2-sulfenylindoles under mild conditions.

Functionalization at the C3 position often involves transition-metal-catalyzed reactions. For instance, Cu(II)-catalyzed aminocupration of o-alkynylanilines can generate C3-metalated indole intermediates, which can then react with nucleophiles to yield C3-functionalized indoles.

| Position | Method | Reagents | Intermediate | Electrophile/Substrate | Product |

| C-2 | Lithiation/Electrophilic Trap | 1. BuLi, 2. Sulfenylating Agent | 2-Lithio-1-tosylindole | S-Alkyl phosphorodithioate | 2-(Alkylthio)-1-tosylindole |

| C-3 | Cu(II)-Catalyzed Aminocupration | o-Alkynylaniline, Cu(II) catalyst | Cu(II)-indolyl complex | Quinoline (B57606) N-oxide | C3-Heteroarylated indole |

Electrophilic Aromatic Substitution Patterns

The presence of the 4-amino group, a strong electron-donating group, would be expected to activate the benzene (B151609) portion of the indole ring toward electrophilic substitution. It would direct incoming electrophiles primarily to the ortho and para positions relative to itself, which correspond to the C5 and C7 positions of the indole nucleus. The C5 position is typically favored due to less steric hindrance. This directing effect competes with the inherent reactivity of the C3 position, and the outcome can depend on the specific electrophile and reaction conditions used.

Transformations Involving the Tosyl Group

The tosyl group is not merely a passive protecting group; it can be cleaved under various conditions or even participate in rearrangements.

The removal of the tosyl group, or detosylation, is a key step in many synthetic sequences to yield the free N-H indole. A variety of methods have been developed for this purpose, offering a range of conditions from basic to neutral.

Basic Conditions : Strong bases like sodium methoxide (B1231860) (NaOMe) or sodium hydroxide (B78521) (NaOH) can cleave the tosyl group, often requiring elevated temperatures. Milder basic conditions using cesium carbonate in a mixture of THF and methanol (B129727) have also proven effective.

Neutral/Mild Conditions : Sodium azide (B81097) (NaN₃) in polar aprotic solvents like DMF or DMSO has been used for the detosylation of N-tosylindoloquinones under neutral and mild conditions. However, this method is noted to be ineffective for regular N-tosylindoles.

Hydride Reagents : Sodium hydride (NaH) in a polar aprotic solvent such as DMA has been shown to effectively remove the tosyl group from a variety of N-tosylindoles in moderate to excellent yields at around 60 °C.

A fascinating transformation involves the migration of the tosyl group from the indole nitrogen to a carbon atom on the ring. In the presence of a base like DBU, 3-amino-1-tosylindoles have been observed to undergo an unexpected migration to form 3-(N-tosylamino)indoles. This rearrangement highlights the dynamic nature of the tosyl group under certain reaction conditions.

| Reaction | Reagent(s) | Solvent | Temperature | Yield |

| Detosylation | NaH | DMA | 60 °C | 52-96% |

| Detosylation | Cs₂CO₃ | THF/MeOH | Room Temp | Good |

| Tosyl Migration | DBU | PhH | Reflux | High |

This table summarizes various reported conditions for transformations involving the tosyl group on indole scaffolds.

Detosylation Reactions

The removal of the tosyl group from the indole nitrogen is a critical step in many synthetic pathways. Various methods have been developed to achieve this transformation, often requiring specific reagents to break the stable nitrogen-sulfur bond.

One mild and efficient method involves the use of cesium carbonate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (MeOH). kirsoplabs.co.ukmasterorganicchemistry.com This approach is notable for its compatibility with various functional groups. For instance, the deprotection of N-tosyl-5-bromoindole using 3 equivalents of cesium carbonate in a 2:1 mixture of THF and MeOH at 22°C proceeds to quantitative yield within 15 hours. kirsoplabs.co.uk The reaction is significantly influenced by the choice of alkali metal carbonate, with cesium carbonate being much more effective than potassium, sodium, or lithium carbonates. kirsoplabs.co.uk Electron-withdrawing groups on the indole ring, such as bromo or nitro, greatly accelerate the reaction, while electron-donating groups tend to slow it down. researchgate.net

Another effective protocol utilizes sodium hydride (NaH) in a polar aprotic solvent like dimethylacetamide (DMA). caltech.edu This method has been successfully applied to a range of N-tosylated indoles, including those with both electron-donating and electron-withdrawing substituents. The reactions typically proceed at 60°C, providing the deprotected indoles in moderate to excellent yields (52-96%). caltech.edu Interestingly, this discovery highlights that using excess NaH as a base during the initial tosylation of an indole can be detrimental, as it may trigger an undesired detosylation. caltech.edu

Other conditions for detosylation have also been explored. The dilithium (B8592608) salt of thioglycolic acid in DMF has been used for the efficient removal of N-tosyl groups from various indoles at room temperature. imperial.ac.uk In specific cases, such as with N-tosylindole-4,7-quinones, sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO has been found to be a novel and efficient reagent for detosylation under neutral and mild conditions. ru.nl However, this method is selective and does not work for standard N-tosylindoles. ru.nl

| Reagent(s) | Solvent(s) | Temperature | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | THF/MeOH | 22°C to Reflux | N-Tosyl-5-bromoindole | Quantitative | kirsoplabs.co.uk |

| Sodium Hydride (NaH) | DMA | 60°C | Various N-Tosylindoles | 52-96% | caltech.edu |

| Thiophenol / DBU | Benzene | Reflux | 3-Amino-1-tosylindole-2-carbonitriles | High | imperial.ac.uk |

| Sodium Azide (NaN₃) | DMF or DMSO | Room Temp | N-Tosylindole-4,7-quinones | 82-98% | ru.nl |

Tosyl Group Migratory Rearrangements

Under certain conditions, the tosyl group on the indole nitrogen can migrate to other positions on the molecule rather than being removed. This rearrangement can be a competing reaction during attempted detosylation or can be induced intentionally with specific catalysts.

One notable example of tosyl migration occurs during the attempted detosylation of 3-amino-1-tosylindole-2-carbonitriles using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃) at reflux temperatures. Instead of cleavage, an intramolecular sulfonamide metathesis occurs, leading to the migration of the tosyl group from the indole nitrogen (N-1) to the amino group at the C-3 position, forming 3-(N-p-tosylamino)indole-2-carbonitriles in high yields. imperial.ac.uk

Furthermore, catalyst-controlled migratory cycloisomerization reactions have been developed that result in selective tosyl group rearrangements. The reaction of N-tosyl-o-allenylaniline, a substrate containing both an allene (B1206475) and an N-tosylamine, can be directed to yield different indole isomers depending on the catalyst used. For instance, using a gold catalyst with an electron-rich ligand can selectively produce an indole with the tosyl group rearranged to the 4-position of the indole ring. cas.cn Conversely, using a catalyst with a low-electron density ligand can direct the rearrangement to the 3-position. cas.cn These findings indicate that the electronic properties of the catalyst play a crucial role in determining the final position of the migrating tosyl group.

| Starting Material | Conditions | Rearrangement Outcome | Reference |

|---|---|---|---|

| 3-Amino-1-tosylindole-2-carbonitriles | DBU or K₂CO₃, Reflux | N-1 to C-3 amino group migration | imperial.ac.uk |

| N-Tosyl-o-allenylaniline | Gold catalyst with high-electron density ligand | Migration to indole 4-position | cas.cn |

| N-Tosyl-o-allenylaniline | Gold catalyst with low-electron density ligand | Migration to indole 3-position | cas.cn |

Role as a Leaving Group in Substitution Reactions

The N-tosyl group is generally considered a poor leaving group for direct nucleophilic substitution at the nitrogen atom due to the stability of the sulfonamide linkage. rsc.org Its primary role is often as an electron-withdrawing protecting group that activates the indole nucleus for other reactions. However, the tosyl group can facilitate substitution reactions through indirect mechanisms where it acts as a leaving group in an elimination step.

Arenesulfonyl indoles, which bear the tosyl group, are effective precursors for generating vinylogous imine intermediates (specifically, 3-alkylideneindolenines) under basic conditions. kirsoplabs.co.uk In this process, the base promotes the elimination of arenesulfinic acid (the tosyl group and a proton), forming a highly reactive intermediate. This intermediate is then readily attacked by a nucleophile at the C-3 position. kirsoplabs.co.uk This two-step, elimination-addition sequence allows for the C-3 functionalization of the indole ring. For example, 3-(1-tosylmethyl)indoles react with active methylene (B1212753) compounds in the presence of a base, leading to the elimination of the tosyl group and subsequent nucleophilic addition to yield 3-substituted indole derivatives.

While direct S_N2-type displacement of the N-tosyl group by a nucleophile is uncommon, there are instances where it has been observed, particularly on highly activated substrates. For example, in 3-nitro-1-tosyl-1H-indole, the tosyl group can act as a leaving group and be substituted by nucleophiles like cyanide under basic conditions with DBN (1,5-diazabicyclo[4.3.0]non-5-ene) at elevated temperatures. mdpi.com In most synthetic applications involving N-tosylindoles, however, the tosyl group remains attached during nucleophilic substitution reactions occurring elsewhere on the molecule (e.g., at C-3) and is often removed in a subsequent, separate deprotection step.

Mechanistic Studies of Reactions Involving Tosyl 1h Indol 4 Amine and Its Precursors/derivatives

Proposed Reaction Mechanisms for Indole (B1671886) Ring Formation

The synthesis of the indole nucleus, a core structure in many biologically active compounds, can be achieved through various named reactions. For precursors of tosyl-1H-indol-4-amine, the Fischer and Bischler-Möhlau indole syntheses are particularly relevant.

The Fischer indole synthesis is a classic method for preparing indoles. A modern variation involves the reaction of N-tosyl hydrazones with arynes, which are generated from precursors like 2-(trimethylsilyl)phenyl triflates through fluoride (B91410) activation. researchgate.netacs.org This process leads to an efficient N-arylation, and the subsequent addition of a Lewis acid promotes the Fischer cyclization to yield N-tosylindole products. researchgate.netacs.org This approach is notable as it does not require a transition metal catalyst. researchgate.net

The Bischler-Möhlau indole synthesis offers another route, involving the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. chemeurope.comwikipedia.org Despite its long history, the reaction mechanism is surprisingly complex and can be heavily dependent on the specific substrates and reaction conditions. chemeurope.comnih.gov The generally accepted mechanism begins with the reaction of the α-bromo-acetophenone with two molecules of aniline to form an intermediate (adduct 4 in many schemes). chemeurope.comwikipedia.org This is followed by an electrophilic cyclization, where the charged aniline acts as a leaving group, to form a cyclic intermediate that quickly aromatizes and tautomerizes to the final indole product. chemeurope.comwikipedia.org However, competing mechanistic pathways can lead to different regioisomers, making the regiochemical outcome sometimes unpredictable. nih.gov Modifications, such as the use of microwave irradiation, have been developed to improve the reaction's efficiency. chemeurope.com

A modified Madelung synthesis provides a one-pot, two-step procedure for producing 1,2-disubstituted-3-tosyl indoles. acs.org The proposed mechanism starts with a nucleophilic substitution to form an intermediate, followed by deprotonation at the benzyl (B1604629) position by a base like DBN. acs.org This generates a carbanion that undergoes an intramolecular attack on the amide's carbonyl group, leading to the formation of the indole ring after a series of steps including protonation and water elimination. acs.org

Mechanistic Insights into Functionalization Reactions

The functionalization of the pre-formed tosyl-indole core is crucial for creating diverse derivatives. The mechanisms of these reactions vary depending on the reagents and the position being functionalized.

N-Alkylation: A common functionalization is the N-alkylation of indoles. One method utilizes a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles. rsc.orgrsc.org The proposed mechanism starts with the base-induced decomposition of the tosylhydrazone to a diazo compound. rsc.orgrsc.org This diazo compound then reacts with a copper(I) salt to form a copper-carbene species. rsc.orgrsc.org The indole is deprotonated by the base and coordinates with the copper(I), which is followed by the final protonation to yield the N-alkylated indole and regenerate the catalyst. rsc.org

Palladium-Catalyzed Oxidative Amination: The aza-Wacker reaction provides a method for the N-functionalization of indoles with α-olefins. nih.govacs.org A plausible mechanism involves a modified aza-Wacker catalytic cycle. nih.gov The process is believed to start with the N-H activation of the indole. The olefin then coordinates to the palladium center, followed by a Markovnikov-selective cis-aminopalladation. Subsequent β-hydride elimination and olefin isomerization lead to the thermodynamically stable product and a palladium-hydride species, which then undergoes reductive elimination to regenerate the active catalyst. nih.gov

C3-Functionalization: The functionalization at the C3 position of indoles often proceeds through the formation of reactive intermediates. For instance, the reaction of indolylmethylacetates with soft nucleophiles is proposed to occur via the in situ generation of highly reactive 2-alkylideneindolenines or 3-alkylideneindoleninium ions. ru.nl These intermediates act as α,β-unsaturated iminium/imine species and are trapped by the nucleophile in a conjugate addition-type reaction. ru.nl Evidence for these transient species has been obtained through ESI-MS and IRMPD spectroscopy. ru.nlresearchgate.net

Understanding Tosyl Group Rearrangements

The tosyl group in N-tosyl indoles can undergo rearrangement under certain conditions, leading to the formation of different isomers. The regioselectivity of these rearrangements can often be controlled by the choice of catalyst.

For example, the migratory cycloisomerization of N-tosyl-o-allenylaniline can selectively produce 3-tosyl indoles or 4-tosyl indoles depending on the catalyst used. acs.orgresearchgate.netscispace.com With a palladium catalyst, the reaction is proposed to proceed through a 1,3-rearrangement of the tosyl group. acs.org In contrast, a gold catalyst can facilitate a 1,4-rearrangement, leading to the 4-tosyl indole. acs.org The stability of the intermediates formed during these rearrangements, which can be influenced by the extent of resonance, plays a crucial role in determining the final product. acs.org The electronic properties of the ligands on the metal catalyst also significantly impact the selectivity of the rearrangement. acs.org For instance, high-electron-density ligands on a gold catalyst tend to favor the formation of the 4-tosyl isomer. acs.org

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals, particularly palladium, play a pivotal role in many reactions involving tosyl-indoles and their precursors. Understanding the catalytic cycles is key to optimizing these transformations.

A general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (e.g., an aryl iodide) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. organic-chemistry.orgresearchgate.net The choice of ligand is crucial; for instance, bulky phosphine (B1218219) ligands like PtBu3 can facilitate this step and prevent catalyst inhibition by enabling reversible oxidative addition. organic-chemistry.org

Transmetalation/Insertion: In reactions like the Larock indole synthesis, an alkyne inserts into the Pd-C bond of the intermediate. nih.gov In other cross-coupling reactions, this step would involve transmetalation with an organometallic reagent.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C or C-N bond of the product and regenerates the active Pd(0) catalyst. nih.govrsc.org Kinetic studies have suggested that in some palladium-catalyzed indole syntheses, the C-N reductive elimination is the rate-limiting step. nih.gov

In the context of oxidative amination (aza-Wacker reaction), the cycle involves a Pd(II) catalyst. The key steps include aminopalladation of the alkene followed by β-hydride elimination. An oxidant is required to regenerate the active Pd(II) species from the resulting Pd(0). nih.govbeilstein-journals.org

The table below summarizes key steps in some palladium-catalyzed reactions involving indole derivatives.

| Reaction Type | Key Mechanistic Steps | Catalyst System Example | Reference |

| Intramolecular C-N Coupling | Oxidative Addition, Reductive Elimination | Pd(0) / PtBu3 | organic-chemistry.org |

| Larock Indole Synthesis | Oxidative Addition, Alkyne Insertion, C-N Reductive Elimination | Palladium catalyst | nih.gov |

| Aza-Wacker Reaction | N-H Activation, cis-Aminopalladation, β-Hydride Elimination | Pd(NPhth)2(PhCN)2 / O2 | nih.gov |

| C3-Acetoxylation | Electrophilic Palladation, Oxidation to Pd(IV), Reductive Elimination | Pd(II) catalyst / PhI(OAc)2 | mdpi.com |

Investigation of Reactive Intermediates (e.g., Alkylideneindolenines)

The formation of transient, highly reactive intermediates is a common feature in the chemistry of indoles. Alkylideneindolenines, in particular, are key intermediates in many functionalization reactions.

These species are essentially vinylogous imines or iminium ions and are generated in situ from precursors having a suitable leaving group at the benzylic position of a 3-substituted indole. rsc.orgrsc.org For example, arenesulfonyl indoles can eliminate the arenesulfinic acid group under basic conditions to form an alkylideneindolenine intermediate. rsc.orgresearchgate.net Similarly, indolylmethylacetates can generate these intermediates under either acidic or basic conditions. ru.nlresearchgate.net

Once formed, these electrophilic intermediates readily react with a wide variety of nucleophiles in a conjugate addition fashion. rsc.orgrsc.orgnih.gov This provides a powerful and versatile method for the C3-functionalization of indoles. researchgate.netresearchgate.net The existence of these transient intermediates, which are often too unstable to be isolated, has been supported by mechanistic studies, including ESI-MS and IRMPD spectroscopy, which have allowed for their detection and characterization. ru.nlresearchgate.net

The reactivity of these intermediates can be harnessed for various synthetic transformations, including Michael additions, Friedel-Crafts reactions, and dearomatization reactions. rsc.org The choice of reaction conditions and the nature of the nucleophile determine the final product.

| Precursor | Conditions for Intermediate Generation | Type of Intermediate | Subsequent Reaction | Reference |

| 3-(Arenesulfonylmethyl)indoles | Basic | Alkylideneindolenine | Nucleophilic Addition | rsc.orgresearchgate.net |

| Indolylmethylacetates | Acidic or Basic | Alkylideneindolenine / Alkylideneindoleninium | Nucleophilic Addition | ru.nlresearchgate.net |

| 3-Substituted Indoles with Leaving Group | Acidic or Basic | Alkylideneindolenine | Reaction with Nucleophiles | rsc.orgnih.gov |

Derivatization and Structural Modification Strategies for Tosyl 1h Indol 4 Amine

The chemical scaffold of Tosyl-1H-indol-4-amine serves as a versatile platform for a variety of structural modifications. These modifications are crucial for exploring its chemical space and for the development of new compounds with potential applications in medicinal chemistry and materials science. Strategies for derivatization primarily target three key areas: substitution at the indole (B1671886) nitrogen (N1 position), substitution on the indole ring system, and the fusion of additional heterocyclic rings to the indole core.

Spectroscopic Characterization Techniques for Tosyl 1h Indol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable insights into the carbon-hydrogen framework of Tosyl-1H-indol-4-amine and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of a tosyl-indole derivative provides information on the number of different types of protons and their chemical environment. For a typical N-tosyl-indole scaffold, the protons of the tosyl group exhibit characteristic signals: a singlet for the methyl (CH₃) protons usually appearing in the upfield region around δ 2.3-2.4 ppm, and two doublets in the aromatic region (δ 7.2-7.9 ppm) corresponding to the ortho and meta protons of the p-toluenesulfonyl group. The protons of the indole (B1671886) ring will also show distinct signals, with their chemical shifts being influenced by the substitution pattern. For derivatives of 1-tosyl-1H-indole-3-carbaldehyde, a singlet for the methyl group in the N-tosyl substituent is observed between 2.30–2.33 ppm. beilstein-journals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. In N-tosyl-indole derivatives, the methyl carbon of the tosyl group typically resonates at approximately 21.5 ppm. The aromatic carbons of the tosyl group and the indole ring will appear in the downfield region (δ 110-150 ppm). For derivatives of 1-tosyl-1H-indole-3-carbaldehyde, the chemical shifts for the C=N and C=S carbons in their thiosemicarbazone derivatives were observed in the δ 145.9–161.0 and 175.6–177.4 ppm ranges, respectively. beilstein-journals.org

Below are interactive tables summarizing typical ¹H and ¹³C NMR data for related tosyl-indole compounds, which can be used to predict the spectral features of this compound.

Table 1: Representative ¹H NMR Data for Tosyl-Indole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide | CDCl₃ | 7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H) rsc.org |

| 1-Tosyl-1H-indole-3-carbaldehyde thiosemicarbazone derivative | DMSO-d₆ | 2.32 (s, 3 H, CH₃ tosyl), 7.07–7.17 (m, 3 H), 7.31 (t, J = 7.52 Hz, 1 H), 7.38–7.46 (m, 3 H), 7.92 (d, J = 8.25 Hz, 2 H), 7.95 (d, J = 8.25 Hz, 1 H), 8.34–8.45 (m, 3 H), 9.45 (s, 1 H, NH-N=C), 11.75 (s, 1 H, S=C-NH-R) beilstein-journals.org |

Table 2: Representative ¹³C NMR Data for Tosyl-Indole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide | CDCl₃ | 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5 rsc.org |

| 1-Tosyl-1H-indole-3-carbaldehyde thiosemicarbazone derivative | DMSO-d₆ | 18.1, 21.0, 112.9, 117.7, 123.4, 124.2, 125.7, 126.7, 126.9, 127.6, 129.9, 130.4, 133.7, 134.7, 134.9, 136.6, 137.4, 137.8, 145.9 (C=N), 176.5 (C=S) beilstein-journals.org |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For indole derivatives, fragmentation often involves cleavage of the bonds attached to the indole ring. In the case of this compound, characteristic fragments would likely include the loss of the tosyl group (C₇H₇SO₂) and fragmentation of the indole ring itself. For instance, the mass spectrum of 4-Aminoindole shows a precursor ion [M+H]⁺ at m/z 133 and significant fragment ions at m/z 116, 106, and 93. massbank.eu The fragmentation of tosyl-containing compounds often shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), and a peak at m/z 155, corresponding to the tosyl group itself.

Table 3: Predicted HRMS Data for this compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ |

| This compound | C₁₅H₁₄N₂O₂S | 287.0854 |

Infrared Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives would exhibit characteristic absorption bands for the N-H, C-H, S=O, and C=C bonds.

The N-H stretching vibrations of the amino group on the indole ring are expected to appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group in the tosyl moiety are expected in the ranges of 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. For comparison, the FTIR spectrum of a related indole derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate, showed the absence of a hydroxyl band after tosylation, confirming the presence of the tosyl group. mdpi.com

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| S=O (sulfonyl) | Asymmetric Stretching | 1340 - 1370 |

| S=O (sulfonyl) | Symmetric Stretching | 1150 - 1180 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Ultraviolet-Visible Spectroscopy (UV/VIS)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an indole derivative is characterized by absorption bands arising from π → π* transitions within the aromatic system.

The parent indole molecule exhibits two main absorption bands around 220 nm and 280 nm. The introduction of a tosyl group and an amino group at the 4-position of the indole ring is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and the electron-donating nature of the amino group. For instance, the UV-Vis absorption spectra of various 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives show a long-wavelength absorption band in the range of 340-400 nm. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) |

| Ethanol | ~230, ~290 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule (carbon, hydrogen, nitrogen, sulfur, etc.). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to confirm the purity and identity of the synthesized compound. For a series of N-tosyl-indole hybrid thiosemicarbazones, elemental analysis was used to confirm their composition. beilstein-journals.org

Table 6: Theoretical Elemental Analysis for this compound (C₁₅H₁₄N₂O₂S)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 62.92 |

| Hydrogen (H) | 4.93 |

| Nitrogen (N) | 9.78 |

| Oxygen (O) | 11.17 |

| Sulfur (S) | 11.20 |

Computational Chemistry and Modeling Studies on Tosyl 1h Indol 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. For Tosyl-1H-indol-4-amine, DFT calculations can provide a wealth of information regarding its geometry, electronic properties, and spectroscopic features.

Detailed research findings from DFT studies on analogous indole (B1671886) derivatives suggest that the tosyl group at the N1 position significantly influences the electronic distribution across the indole ring. This electron-withdrawing group tends to decrease the electron density of the heterocyclic ring, which can affect its reactivity in electrophilic substitution reactions. The amino group at the 4-position, conversely, is an electron-donating group, which would be expected to increase the electron density of the benzene (B151609) portion of the indole core. DFT calculations can precisely quantify these electronic effects by mapping the electrostatic potential (ESP) surface, revealing regions of positive and negative charge and thus predicting sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is instrumental in optimizing the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries are the foundation for further calculations, such as vibrational frequency analysis, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the compound's structure. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can also be performed and compared with experimental data to aid in structural elucidation.

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| Bond Length (N1-S) | ~1.70 Å | Reflects the strength of the nitrogen-sulfur bond in the tosyl group. |

| Bond Angle (C2-N1-S) | ~125° | Indicates the spatial arrangement of the tosyl group relative to the indole plane. |

| Dihedral Angle (C8-C4-N-H) | ~0° | Suggests the planarity of the amino group with the indole ring. |

| HOMO-LUMO Energy Gap | 3-4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charge on N4 | Negative | Indicates the electron-donating nature of the amino group. |

| Mulliken Atomic Charge on S | Positive | Indicates the electron-withdrawing nature of the sulfonyl group. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar known structures. Actual values would require specific computation for this compound.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those employing DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify transition states, intermediates, and the associated energy barriers for a given reaction pathway. acs.org This information is crucial for understanding reaction kinetics and selectivity.

For this compound, quantum chemical calculations can be applied to analyze various reaction pathways, including its synthesis and subsequent functionalization. For instance, in a palladium-catalyzed synthesis of indole derivatives, DFT calculations have been used to detail the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. tandfonline.com Similar computational studies could be performed to optimize the synthesis of this compound or to predict the regioselectivity of its further reactions, such as acylation or alkylation of the amino group.

These calculations can also rationalize experimentally observed outcomes. For example, if a reaction yields a mixture of products, computational analysis of the different reaction pathways leading to each product can reveal which one is kinetically or thermodynamically favored. acs.org This understanding allows for the rational design of reaction conditions to favor the formation of the desired product.

Table 2: Hypothetical Reaction Pathway Analysis for the Acylation of this compound

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| N-acylation | This compound + Acetyl Chloride | 15-20 | N-acetylated product |

| C5-acylation | This compound + Acetyl Chloride | 25-30 | C5-acetylated product |

| C7-acylation | This compound + Acetyl Chloride | >30 | C7-acetylated product |

Note: This table presents a hypothetical scenario to illustrate the type of data generated from reaction pathway analysis. The energy values are representative and not based on actual calculations for this specific reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes, solvation effects, and intermolecular interactions over time. For a flexible molecule like this compound, MD simulations can offer insights that are not accessible from static quantum chemical calculations.

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the preferred conformations of the molecule in solution. It would also characterize the interactions between the solute and solvent molecules, providing information about the solvation shell and the hydrogen bonding network. This is particularly relevant for understanding the molecule's solubility and how it might interact with biological environments.

In the context of drug design, MD simulations are frequently used to study the binding of a ligand to a protein target. nih.gov If this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be used to model the protein-ligand complex. These simulations can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy. mdpi.com Such studies are invaluable for understanding the molecular basis of biological activity and for guiding the design of more potent and selective analogs.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Setting | Purpose |

| Force Field | AMBER, CHARMM, or OPLS | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E for water | Represents the solvent environment. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |

| Simulation Time | 100-500 ns | Duration of the simulation to sample conformational space. |

| Time Step | 2 fs | Integration time step for solving the equations of motion. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Note: This table outlines a typical setup for an MD simulation and would be adjusted based on the specific research question.

Quantitative Structure-Activity Relationship (QSAR) Modelling Focusing on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. nih.gov

For a QSAR study involving this compound, a dataset of structurally related compounds with their measured biological activities would be required. The structural features of each molecule are then quantified using a variety of molecular descriptors. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., logP), and topological descriptors (e.g., connectivity indices). researchgate.net

The presence of the tosyl group on the indole nitrogen is a key structural feature that has been shown to enhance the biological potential of some indole-based compounds. nih.gov In a QSAR model, the properties of this group, such as its size, hydrophobicity, and hydrogen bonding capacity, would be important descriptors. Similarly, the position and nature of the amino group at the 4-position would be critical. Its ability to act as a hydrogen bond donor and its influence on the electronic properties of the aromatic system would be captured by relevant descriptors.

Once the model is built and validated, it can be used to understand the structure-activity relationship. For example, the model might reveal that a certain range of hydrophobicity or the presence of a hydrogen bond donor at a specific position is crucial for high activity. This information can then be used to guide the design of new derivatives of this compound with potentially improved biological profiles.

Table 4: Structural Features of this compound and Relevant QSAR Descriptors

| Structural Feature | Relevant QSAR Descriptors | Potential Influence on Activity |

| Indole Scaffold | Aromaticity, Molecular Weight, Topological Polar Surface Area (TPSA) | Provides the core structure for interaction with biological targets. |

| Tosyl Group at N1 | Hydrophobicity (ClogP), Steric parameters (Molar Refractivity), Electronic parameters (Hammett constants) | Can influence membrane permeability, binding affinity, and metabolic stability. nih.gov |

| Amino Group at C4 | Hydrogen Bond Donor Count, Partial Charge on Nitrogen | Can form key hydrogen bonds with a biological target. |

| Overall Molecular Shape | 3D-MoRSE descriptors, Petitjean Shape Index | The three-dimensional shape is critical for complementary binding to a receptor. nih.govresearchgate.net |

Applications in Organic Synthesis

Tosyl-1H-indol-4-amine as a Versatile Synthetic Building Block

This compound is recognized as a valuable intermediate for the synthesis of a variety of indole-containing compounds. lookchem.com The utility of this compound as a building block stems from the distinct reactivity conferred by its constituent functional groups: the tosyl group and the 4-amino group. lookchem.comevitachem.com

The p-toluenesulfonyl (tosyl) group attached to the indole (B1671886) nitrogen serves multiple purposes. Primarily, it functions as a protecting group, stabilizing the indole ring and preventing unwanted side reactions at the nitrogen atom. researchgate.net However, its role extends beyond simple protection. The electron-withdrawing nature of the tosyl group influences the electronic properties of the indole nucleus, enhancing the electrophilicity at certain positions and facilitating specific reactions. evitachem.com Furthermore, the tosyl group can act as a leaving group under specific nucleophilic substitution conditions, allowing for the introduction of other functionalities or its complete removal to yield the free N-H indole. evitachem.comresearchgate.net This deprotection step, often achieved using soft nucleophiles, is crucial for synthesizing the final target molecules. researchgate.net

The amino group at the 4-position provides a key site for nucleophilic attack and further molecular elaboration. This functionality allows for the construction of new rings and the attachment of various side chains, making it an essential handle for building molecular complexity. The interplay between the protected indole nitrogen and the reactive 4-amino group allows chemists to perform sequential and regioselective modifications, underscoring its versatility. For example, N-tosyl-o-allenylaniline can be used to selectively produce 4-tosyl indoles through migratory cycloisomerization using a gold catalyst. acs.org

The versatility of tosylated indoles is further demonstrated in their ability to undergo various chemical transformations, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles. evitachem.com

Reduction Reactions: The compound can be reduced to form other derivatives. evitachem.com

Alkylation: The alkylation of N-monosubstituted Ns-amides (a related sulfonyl amide) can proceed under mild conditions. researchgate.net

Domino Reactions: Palladium-catalyzed domino reactions can be used to construct the indole moiety in one pot from appropriate precursors. organic-chemistry.org

These characteristics make this compound and related tosylated indoles indispensable tools for synthetic chemists aiming to construct diverse and complex molecular frameworks. fluorochem.co.uk

Precursor to Biologically Relevant Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. thieme-connect.comresearchgate.netrsc.org this compound serves as a key intermediate in the synthesis of these biologically significant molecules. lookchem.comevitachem.com Its structure provides a template that can be systematically modified to develop novel therapeutic agents.

The synthesis of potent drug candidates often involves the use of tosylated indole intermediates. For instance, a patent details the use of 5,7-dimethyl-1-tosyl-1H-indol-4-amine as a crucial intermediate in the preparation of piperidinyl-indole derivatives. google.com These final compounds were designed as inhibitors of complement factor B, a target for inflammatory diseases. google.com The synthesis involves the reduction of a nitro group to form the 4-amine, which is then used in subsequent steps to build the final piperidinyl-indole structure. google.com

Another area of research involves the development of enzyme inhibitors. A study focused on N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation. nih.gov This research highlights the utility of the N-tosyl indole scaffold in creating molecules that can effectively interact with biological targets. nih.gov The table below summarizes examples of biologically relevant compound classes derived from or related to tosylated indole precursors.

| Derivative Class | Synthetic Precursor/Scaffold | Biological Target/Activity |

| Piperidinyl-indole derivatives | 5,7-dimethyl-1-tosyl-1H-indol-4-amine | Complement Factor B Inhibitors |

| N-tosyl-indole hybrid thiosemicarbazones | N-tosyl indole 3-carbaldehyde | Tyrosinase Inhibitors |

| Spiro[indole-thiazolidinone] derivatives | Isatins (derived from indoles) | Radical Scavenging |

| Indolo[1,2-a]quinazolines | N-aryl-N-(2-bromobenzyl)cyanamides | General Biologically Active Scaffolds |

The synthesis of these molecules underscores the importance of this compound as a precursor. The ability to functionalize both the indole ring and the 4-amino position allows for the creation of large libraries of compounds for drug discovery programs. thieme-connect.com

Role in the Synthesis of Complex Natural Product Scaffolds

The indole ring system is a central feature of many complex alkaloids and other natural products that possess significant medicinal properties. rsc.orgchim.it The synthesis of these intricate molecules often requires robust and reliable methods for constructing the core indole scaffold, and tosylated indoles have proven to be valuable intermediates in this endeavor.

Indoloquinoline alkaloids, such as cryptolepine (B1217406), are a class of natural products isolated from plants like Cryptolepis sanguinolenta and are known for their anti-malarial, anti-inflammatory, and anti-cancer activities. chim.it The total synthesis of these important compounds often utilizes tosylated indole precursors. For example, the synthesis of cryptolepine has been achieved starting from 1-tosyl-1H-indole. chim.it Similarly, the synthesis of cryptolepinone, another member of this family, involved an intermediate derived from the reaction of 1-(phenylsulfonyl)-1H-indole with 2-nitrobenzaldehyde. chim.it The tosyl group plays a critical role in these syntheses, facilitating key cyclization steps necessary to form the fused quinoline (B57606) ring system. chim.it

The utility of the tosyl-indole framework extends to other complex natural products. The synthesis of (±)-minfiensine, an indole alkaloid with anti-cancer properties, demonstrates the power of indole synthesis methodologies in building complex polycyclic systems. rsc.org While this specific synthesis employed a Fischer indole synthesis, the general principles of using protected and activated indole precursors are broadly applicable. rsc.org In another example, the total synthesis of the natural product phalarine involved the use of a tosyl group as a masking group, which was removed in the final steps to yield the target molecule. rsc.org

The following table highlights key natural product scaffolds whose synthesis has involved tosylated indole intermediates.

| Natural Product Scaffold | Key Synthetic Intermediate | Synthetic Strategy Highlight |

| Cryptolepine | 1-Tosyl-1H-indole | Construction of the indoloquinoline core |

| Cryptolepinone | 1-(Phenylsulfonyl)-1H-indole | Base-promoted cyclization |

| Phalarine | Diindole intermediate with a tosyl group | Tosyl group used as a masking group |

| Quinindoline | 1-(Pyridine-2-yl)-1H-indole | Rhodium-catalyzed reaction to form the fused system |

Future Research Directions for Tosyl 1h Indol 4 Amine

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to Tosyl-1H-indol-4-amine and other aminoindoles often rely on classical methods that may involve harsh conditions or generate significant waste. google.com Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Systems: There is a significant opportunity to explore advanced catalytic systems. This includes the use of transition metals like palladium in nanoparticle form for intramolecular Heck cyclizations to build the indole (B1671886) core. researchgate.net Furthermore, developing transition metal-free pathways, such as those using p-toluenesulfonic acid monohydrate (p-TsOH·H2O), represents a move towards more eco-friendly synthesis. researchgate.net

Photocatalysis and Electrosynthesis: These emerging fields offer green alternatives to traditional methods. Photocatalysts, which can be activated by light to drive chemical reactions, are being investigated for the synthesis of nitrogen-containing heterocycles and could be applied to create the aminoindole framework under mild conditions. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting existing syntheses of 4-aminoindoles to flow conditions could represent a significant step towards efficient industrial production. google.com

Atom Economy: Research should focus on synthetic designs that maximize the incorporation of atoms from the starting materials into the final product. Tandem or one-pot reactions, such as the divergent synthesis of 4-amino indoles from 2-alkynylanilines, exemplify this approach by minimizing intermediate isolation steps and reducing solvent and reagent usage. rsc.org

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Classical Synthesis | Well-established, predictable outcomes. | Often requires harsh conditions, multi-step, potential for significant waste. | Process optimization, waste reduction. |

| Transition Metal Catalysis | High efficiency, good selectivity, mild reaction conditions. researchgate.net | Cost of catalysts, potential for metal contamination in the product. | Development of reusable catalysts, use of earth-abundant metals. |

| Photocatalysis | Uses light as a clean energy source, mild conditions, environmentally friendly. researchgate.net | Requires specialized equipment, catalyst stability can be an issue. | Design of robust and highly efficient photocatalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | High initial equipment cost. | Adaptation of batch syntheses to continuous flow processes. |

Exploration of New Reactivity Modes and Selective Functionalizations

The this compound molecule possesses multiple reactive sites: the indole nitrogen, the C2 and C3 positions of the pyrrole (B145914) ring, the benzenoid ring (C5, C6, C7), and the C4-amino group. The tosyl group acts as a protecting group for the indole nitrogen, which influences the regioselectivity of subsequent reactions. chim.it Future research should aim to exploit this intricate reactivity for novel molecular constructions.

A primary focus will be on C-H functionalization . Directing group-assisted C-H activation has emerged as a powerful tool for regioselective modification of aromatic systems. Research has shown that N-protected indoles can undergo iridium-catalyzed C-7 amination with excellent regioselectivity. ibs.re.kr This opens the door to exploring similar transformations on the this compound core. Future work could target:

Selective C7-Functionalization: Building on known C-7 amination, research could explore other C-H functionalizations at this position, such as arylation, alkenylation, or alkynylation, to introduce diverse molecular fragments. ibs.re.kr

Functionalization at C2, C5, and C6: Developing catalytic systems that can override the inherent reactivity of the indole ring to selectively functionalize other positions would be a significant breakthrough. This would provide access to a wider range of isomers with potentially unique properties.

Amino Group Derivatization: The 4-amino group is a versatile handle for further modification. Beyond simple acylation or alkylation, it can be used as a directing group for ortho-functionalization or as a nucleophile in more complex coupling reactions. It can also be converted via diazotization into a wide array of other functional groups, a strategy used in the synthesis of natural products like Arcyriacyanin A and chuangxinmycin. drugfuture.comclockss.org

Advanced Computational Studies for Reaction Prediction and Design

Computational chemistry is an indispensable tool for modern chemical research. Applying advanced computational methods to this compound can accelerate the discovery of new reactions and the design of novel derivatives.

Future computational studies should focus on:

Reactivity and Selectivity Prediction: Using Density Functional Theory (DFT), researchers can model the electronic structure of this compound to predict the most likely sites for electrophilic or nucleophilic attack. This can guide the design of experiments for selective functionalization, saving significant time and resources.

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and intermediates of potential reactions. Understanding the reaction mechanism is crucial for optimizing conditions to improve yield and selectivity.

In Silico Screening of Derivatives: Molecular docking studies can be used to predict the binding affinity of virtual derivatives of this compound to biological targets like enzymes. preprints.org This approach is highly valuable in the early stages of drug discovery. For instance, a recently synthesized tosylated indole derivative showed good affinity for the enzyme tyrosinase in docking studies, suggesting its potential as an antioxidant. preprints.org

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, stability, and electronic characteristics for newly designed derivatives. Computational tools can already provide estimates for properties like lipophilicity (LogP) and topological polar surface area (TPSA). ambeed.com

Table 2: Application of Computational Methods in Future Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Prediction | Predict regioselectivity of C-H functionalization; elucidate reaction mechanisms. |

| Molecular Docking | Medicinal Chemistry | Screen virtual libraries of derivatives for potential biological activity. preprints.org |

| Molecular Dynamics (MD) | Materials Science | Simulate the conformational behavior of derivatives to understand their properties in condensed phases. |

| QSPR/QSAR | Drug/Materials Design | Predict physicochemical properties and biological activity of novel, unsynthesized derivatives. |

Design and Synthesis of Novel Derivates with Tailored Properties for Specific Chemical Applications

This compound is a valuable building block for producing a range of chemical products, including pharmaceuticals, dyes, and agrochemicals. lookchem.com Future research will focus on the rational design and synthesis of new derivatives with precisely tailored properties for advanced applications.

Promising areas for development include:

Medicinal Chemistry: The 7-aminoindole scaffold is a component of compounds with antitumor and glucokinase-activating properties. ibs.re.kr By using this compound as a starting point, medicinal chemists can synthesize libraries of novel compounds for screening against a wide range of diseases. The synthesis of a novel indole derivative bearing a tosyl group with potential antioxidant activity is a recent example of this approach. preprints.org

Organic Electronics: Indole derivatives are known for their interesting photophysical properties. By strategically modifying the this compound scaffold, for example, by introducing extended π-conjugated systems, it may be possible to create novel materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Catalysis: Functionalizing the amino group or the indole ring with coordinating moieties could lead to the development of novel ligands for transition metal catalysis. These new ligands could offer unique selectivity or reactivity in important chemical transformations.

Functional Dyes and Pigments: The chromophoric indole core can be modified to create new dyes with specific absorption and emission properties. These could find applications in areas ranging from textiles to advanced imaging technologies.

Q & A

Q. What are the common synthetic routes for preparing Tosyl-1H-indol-4-amine derivatives?

this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For instance, 4-tosyloxyquinazolines can react with indoles under catalytic conditions to yield 4-(1H-indol-1-yl)quinazolines, a method adaptable for analogous structures . Alternative routes include condensation reactions using sodium acetate and acetic acid under reflux, as demonstrated in the synthesis of thioxothiazolidinone-indole hybrids . Tosyl chloride is often employed to introduce the tosyl group, requiring careful stoichiometric control to avoid side reactions .

Q. What analytical techniques are critical for characterizing this compound derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are foundational for structural elucidation. Advanced techniques like GC-MS and LC-QTOF are essential for confirming molecular weight, fragmentation patterns, and purity, particularly for detecting trace impurities or degradation products . Reagents such as 2,4-dinitrophenylhydrazine (DNPH) and derivatization agents (e.g., Girard’s reagent T) enhance sensitivity in chromatographic analyses .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on GHS classifications, this compound derivatives may pose acute toxicity (H302), skin irritation (H315), and severe eye damage (H319). Mandatory precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in fume hoods to minimize inhalation risks.

- Immediate decontamination of spills with inert adsorbents (e.g., vermiculite). Refer to safety data sheets for compound-specific guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high yield?

Key variables include:

- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 2–5 mol% balance cost and efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove residuals.

- Temperature control : Reflux conditions (80–110°C) improve reaction kinetics but necessitate monitoring for thermal degradation . Multi-step syntheses may require iterative optimization of intermediates, as seen in fluorine-substituted indole derivatives .

Q. How should researchers address contradictory data in reaction yields or purity across studies?

Contradictions often arise from variations in starting material quality or analytical methods. Strategies include:

Q. What role does SHELX software play in structural analysis of this compound crystals?

SHELXL is widely used for refining small-molecule crystal structures. For this compound derivatives:

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess:

Q. What structural features of this compound influence its biological activity in SAR studies?

Modifications at the indole C-3 position (e.g., fluorine substitution) enhance metabolic stability, while the tosyl group’s electron-withdrawing properties affect binding affinity. In vivo studies on analogs like TDO-IN-1 demonstrate that trifluoromethyl groups improve pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.